Olanzapine related compound B

Overview

Description

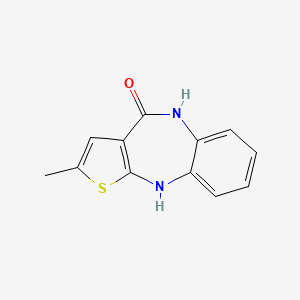

Olanzapine related compound B is a compound with significant importance in the field of medicinal chemistry. It is structurally related to the benzodiazepine class of compounds, which are known for their psychoactive properties. This compound is also referred to as Olanzapine lactam, an impurity related to the antipsychotic drug Olanzapine .

Preparation Methods

The synthesis of Olanzapine related compound B involves several steps. One common method includes the cyclization of appropriate thieno and benzodiazepine precursors under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Olanzapine related compound B undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Scientific Research Applications

Chemical Properties and Identification

- Molecular Formula : CHNOS

- Molecular Weight : 230.29 g/mol

- CAS Number : 221176-49-4

Olanzapine Related Compound B serves as a pharmaceutical secondary standard and a certified reference material, which is crucial for quality control in drug manufacturing and analysis. It is often utilized in the characterization of olanzapine and its impurities during the development of formulations .

Pharmaceutical Applications

- Quality Control :

- Research Studies :

-

Clinical Case Studies :

- A notable case report highlighted the association between olanzapine use and rhabdomyolysis, emphasizing the importance of pharmacogenetic testing to tailor treatment plans for individual patients. This case illustrated how this compound could be pivotal in understanding adverse drug reactions and optimizing therapeutic interventions .

Pharmacogenetic Insights

Pharmacogenetic testing has become increasingly relevant with compounds like this compound. The identification of genetic variations that affect drug metabolism can lead to personalized medicine approaches. For instance:

- In a case where a patient developed severe side effects from olanzapine, pharmacogenetic testing revealed a mutation affecting drug metabolism. This allowed clinicians to switch to an alternative medication that was metabolized differently, thus avoiding adverse reactions .

Mechanism of Action

The mechanism of action of Olanzapine related compound B involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters such as dopamine and serotonin, which play a crucial role in mood regulation and cognitive functions. The compound binds to receptors in the central nervous system, leading to changes in neuronal activity and neurotransmitter release .

Comparison with Similar Compounds

Olanzapine related compound B is unique due to its thieno-benzodiazepine structure. Similar compounds include:

Olanzapine: A widely used antipsychotic drug with a similar core structure but different functional groups.

Clozapine: Another antipsychotic with a benzodiazepine core, used for treating schizophrenia.

Quetiapine: A compound with a similar mechanism of action but different structural features.

These compounds share some pharmacological properties but differ in their specific applications and side effect profiles.

Biological Activity

Olanzapine related compound B is a degradation product of olanzapine, an atypical antipsychotic medication. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic effects and safety profile. This article synthesizes available research findings, including pharmacological data, mechanisms of action, and case studies, to provide a comprehensive overview.

Chemical Structure and Properties

This compound is formed through the oxidation of the diazepine ring in olanzapine, resulting in a keto compound. Its structural characteristics include:

- Molecular Formula : C₁₁H₉N₃O

- Molecular Weight : 201.21 g/mol

- Key Functional Groups : Carbonyl (C=O), secondary amine (N–H), and aromatic rings.

The identification of compound B was confirmed using various spectroscopic techniques such as LC-MS/MS and NMR spectroscopy, which revealed significant peaks corresponding to its unique structural features .

Pharmacokinetics

Research indicates that olanzapine has a linear pharmacokinetic profile with a half-life ranging from 21 to 54 hours. Although specific pharmacokinetic data for compound B is sparse, it is reasonable to hypothesize that its metabolic pathways may parallel those of olanzapine:

- Absorption : Oral administration leads to peak plasma concentrations within 6 hours.

- Distribution : High volume of distribution (approximately 1000 liters), indicating extensive tissue penetration.

- Metabolism : Primarily metabolized by liver enzymes CYP1A2 and CYP2D6, suggesting that similar metabolic pathways could be involved for compound B .

Table 1: Comparative Biological Activity of Olanzapine and Compound B

| Parameter | Olanzapine | This compound |

|---|---|---|

| Mechanism of Action | D2 and 5HT2A antagonist | Hypothesized D2 and 5HT2A antagonist |

| Peak Plasma Concentration | ~156.9 ng/mL | Not yet established |

| Volume of Distribution | ~1000 L | Not yet established |

| Metabolism | CYP1A2, CYP2D6 | Hypothesized similar pathways |

Case Studies

Several case studies have examined the effects of olanzapine and its metabolites in clinical settings. For instance:

- Toxicity Reports : A review highlighted cases where olanzapine was detected in overdose scenarios, providing insights into its safety profile. Blood concentrations ranged significantly among cases, with some reporting levels as high as 4410 ng/mL .

- Therapeutic Efficacy : Clinical trials have demonstrated the effectiveness of olanzapine in treating schizophrenia and bipolar disorder, suggesting that its related compounds may also possess therapeutic potential .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Olanzapine Related Compound B in pharmaceutical formulations?

Methodological Answer: The United States Pharmacopeia (USP) monograph method for Olanzapine specifies reversed-phase HPLC with a mobile phase composed of monobasic sodium phosphate buffer (pH 2.5), sodium dodecyl sulfate, and acetonitrile (40:60 v/v). System suitability criteria require a resolution ≥2.0 between Olanzapine and Related Compound A, but co-elution challenges with Related Compound B may necessitate adjustments to mobile phase pH or column selection . For quantification, prepare test solutions containing 20 µg/mL Olanzapine and 2 µg/mL each of Related Compounds A and B, using UV detection at 220 nm. Validation parameters (precision, linearity, LOD/LOQ) must adhere to ICH guidelines .

Q. How is this compound structurally characterized?

Methodological Answer: Structural elucidation relies on spectroscopic techniques. The USP defines Related Compound B as 2-Methyl-10H-thieno-[2,3-b][1,5]benzodiazepin-4[5H]-one (C₁₂H₁₀N₂OS, MW 230.29), confirmed via LC-MS for molecular weight and NMR for functional group analysis. X-ray crystallography, though not directly reported for Compound B, is recommended for polymorphic verification, drawing parallels to Olanzapine’s 14 characterized crystalline forms .

Q. What pharmacopeial specifications govern the allowable limits of this compound?

Methodological Answer: USP guidelines cap individual unspecified impurities at 0.4% and total impurities at 1.0% for Olanzapine formulations. Related Compound B, classified as a specified impurity, must be quantified using validated HPLC methods with reference standards (USP Product Number: 1478323). Storage conditions (room temperature, sealed vials) prevent degradation-induced impurity formation .

Advanced Research Questions

Q. How can co-elution challenges between Olanzapine and Related Compound B be resolved during HPLC analysis?

Methodological Answer: Optimize chromatographic resolution by adjusting the mobile phase pH (2.5–3.0), increasing sodium dodecyl sulfate concentration (12 g/L), or switching to a UHPLC column with sub-2 µm particles. System suitability testing mandates a resolution ≥3.0 between Olanzapine and Related Compound A; analogous adjustments apply to Compound B. If co-elution persists, employ orthogonal methods like HILIC or hyphenated LC-MS/MS for specificity .

Q. What experimental design approaches optimize formulation parameters to minimize Related Compound B formation?

Methodological Answer: Definitive Screening Design (DSD) efficiently evaluates critical factors (e.g., granulation speed, binder concentration) with minimal runs. For Olanzapine tablets, DSD identified optimal parameters: stirring speed = 3 rps, cutting speed = 30 rps, and granulation time = 5 min, reducing impurities while ensuring dissolution profile similarity to reference products. Post-optimization, validate using ANOVA and dissolution testing per USP apparatus .

Q. How do synthesis route modifications impact the impurity profile of Olanzapine, specifically Related Compound B?

Methodological Answer: Patent litigation cases reveal that synthesis steps like benzylation of secondary amines and solvent selection influence impurity generation. For example, Watson Pharmaceuticals’ adjusted route retained the core reaction pathway but altered intermediates, necessitating stringent in-process controls (e.g., TLC monitoring) to limit Related Compound B. Comparative impurity profiling via HPLC-PDA at each synthesis stage is critical for root-cause analysis .

Q. What are the implications of Olanzapine’s polymorphic forms on the detection of Related Compound B?

Methodological Answer: Polymorphs (e.g., propanone solvate monohydrate) exhibit distinct solubility and dissolution rates, potentially masking or accentuating impurity signals. Use solid-state NMR or Raman spectroscopy to correlate polymorphic transitions with impurity release. For dissolution studies, employ real-time fiber-optic probes to monitor both Olanzapine dissolution and impurity kinetics .

Q. How do stability studies inform strategies to control Related Compound B in accelerated storage conditions?

Methodological Answer: Conduct forced degradation studies (40°C/75% RH for 6 months) and analyze samples via stability-indicating HPLC. Related Compound B may form via oxidation or hydrolysis; mitigate this using antioxidant excipients (e.g., BHT) or moisture-resistant packaging. Statistical models (e.g., Arrhenius plots) predict impurity growth rates under long-term storage .

Properties

IUPAC Name |

2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-7-6-8-11(15)13-9-4-2-3-5-10(9)14-12(8)16-7/h2-6,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTDAJJOMLNXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176635 | |

| Record name | LY-301664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221176-49-4 | |

| Record name | LY-301664 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221176494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-301664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-301664 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154GKG25DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.